Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide

Description

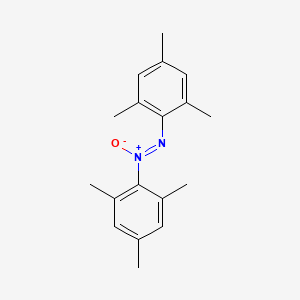

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is a diazene oxide derivative featuring two 2,4,6-trimethylphenyl groups attached to a central diazene (N=N) backbone, with one oxygen atom forming the 1-oxide structure.

Properties

IUPAC Name |

oxido-(2,4,6-trimethylphenyl)-(2,4,6-trimethylphenyl)iminoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-11-7-13(3)17(14(4)8-11)19-20(21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPECXSXHWHXFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=[N+](C2=C(C=C(C=C2C)C)C)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498233 | |

| Record name | 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-71-3 | |

| Record name | 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 2,4,6-Trimethylaniline via Supported Permanganate

The oxidation of 2,4,6-trimethylaniline (mesitylamine) represents a foundational route to access diazene intermediates, which can subsequently be oxidized to the target azoxy compound. In a study by Noureldin and Bellegarde, potassium permanganate supported on copper(II) sulfate pentahydrate (KMnO₄/CuSO₄·5H₂O) was employed to oxidize 2,4,6-trimethylaniline to bis(2,4,6-trimethylphenyl)diazene (azo mesitylene) in 98% yield. The reaction proceeds under mild conditions (65–75°C, 1 hour) without benzylic C–H bond cleavage, a common side reaction in homogeneous permanganate oxidations.

Reaction Mechanism and Conditions

Oxidation to Azo Intermediate :

$$

2 \, \text{2,4,6-Trimethylaniline} \xrightarrow[\text{CuSO₄·5H₂O}]{\text{KMnO₄}} \text{Bis(2,4,6-trimethylphenyl)diazene} + \text{H₂O}

$$

The supported permanganate facilitates selective N–N coupling, avoiding overoxidation to nitro compounds or degradation products.Secondary Oxidation to Azoxy Derivative :

The azo intermediate is treated with hydrogen peroxide (H₂O₂) in acetic acid under reflux to introduce the oxygen atom at the N-oxide position:

$$

\text{Bis(2,4,6-trimethylphenyl)diazene} \xrightarrow[\text{AcOH}]{\text{H₂O₂}} \text{Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide}

$$

Yields for this step are inferred from analogous azobenzene-to-azoxybenzene oxidations, which typically exceed 80%.

Key Data Table: Oxidation of 2,4,6-Trimethylaniline

Partial Reduction of Nitromesitylene

Analogous to the synthesis of azoxybenzene from nitrobenzene, nitromesitylene (1-nitro-2,4,6-trimethylbenzene) undergoes partial reduction to form the azoxy compound directly. This method avoids isolating reactive intermediates like nitroso mesitylene.

Reaction Protocol

- Reduction with Glucose in Alkaline Medium :

Nitromesitylene is heated with glucose and sodium hydroxide, where glucose acts as a reducing agent:

$$

2 \, \text{Nitromesitylene} + \text{C₆H₁₂O₆} \xrightarrow[\text{NaOH}]{\Delta} \text{this compound} + \text{Byproducts}

$$

The reaction typically requires 1–2 hours at 60–70°C.

Challenges and Optimizations

- Steric Hindrance : The 2,4,6-trimethyl groups impede reactant mobility, necessitating prolonged reaction times compared to nitrobenzene reductions.

- Byproduct Formation : Over-reduction to hydrazo compounds (bis(2,4,6-trimethylphenyl)hydrazine) is mitigated by controlling glucose stoichiometry and temperature.

Condensation of Nitroso Mesitylene

Nitroso mesitylene (2,4,6-trimethylnitrosobenzene) dimerizes under acidic or neutral conditions to form the azoxy compound. While nitrosoarenes are notoriously unstable, steric protection from the mesityl groups enhances their stability, enabling isolation and subsequent condensation.

Synthetic Procedure

- Generation of Nitroso Mesitylene :

Nitromesitylene is reduced using zinc dust in hydrochloric acid:

$$

\text{Nitromesitylene} \xrightarrow[\text{HCl}]{\text{Zn}} \text{Nitroso Mesitylene}

$$ - Dimerization :

$$

2 \, \text{Nitroso Mesitylene} \rightarrow \text{this compound}

$$

This step is conducted in anhydrous ether or dichloromethane at 0–5°C to prevent decomposition.

Yield Considerations

Direct Oxidation of Hydrazo Mesitylene

Hydrazo mesitylene (bis(2,4,6-trimethylphenyl)hydrazine) serves as a precursor for azoxy compounds via controlled oxidation. This method is less common due to the difficulty in synthesizing the hydrazo intermediate.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the diazene oxide back to the corresponding amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds .

Scientific Research Applications

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide involves its interaction with molecular targets through its diazene and aromatic moieties. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect various biochemical pathways and cellular processes, contributing to its potential biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of diazene oxides, highlighting substituent effects on molecular weight, thermal properties, and chemical characteristics:

Key Trends:

This is reflected in higher ΔfusH values for methoxy derivatives compared to tert-butyl analogs . Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance thermal stability but may reduce solubility .

Steric Effects :

- Bulky substituents like 2,4,6-trimethylphenyl or tert-butyl introduce steric hindrance, affecting crystallization and melting points. For example, tert-butyl derivatives exhibit lower ΔfusH due to disrupted packing .

- Steric bulk in the target compound may hinder intermolecular interactions, leading to amorphous solid states or reduced reactivity in substitution reactions .

Alkoxy Chain Length: Longer alkoxy chains (e.g., pentyloxy) increase hydrophobicity and molecular weight, making these derivatives suitable for non-polar solvents or liquid crystal applications .

Safety and Reactivity :

- Chloro and nitro derivatives are associated with higher toxicity (e.g., irritancy, sensitization) compared to alkoxy or alkyl-substituted analogs .

Notes

Data Limitations : Direct experimental data on Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is scarce; comparisons rely on structurally related compounds.

Synthetic Considerations : Diazene oxides are typically synthesized via oxidation of hydrazines or coupling reactions. Steric hindrance from trimethylphenyl groups may necessitate optimized reaction conditions .

Applications : Alkoxy-substituted derivatives (e.g., methoxy, pentyloxy) show promise in liquid crystals, while nitro derivatives are explored in energetic materials .

Biological Activity

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide (CAS Number: 39201-71-3) is a chemical compound characterized by its unique structure that includes two bulky 2,4,6-trimethylphenyl groups linked by a diazene moiety and an oxide group attached to one of the nitrogen atoms. This configuration imparts distinct steric and electronic properties that make it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is . Its chemical structure allows it to participate in various reactions such as oxidation, reduction, and substitution. The compound's ability to undergo redox reactions is particularly significant as it leads to the formation of reactive intermediates that may interact with biological molecules, potentially influencing cellular processes and biochemical pathways.

The biological activity of this compound is primarily attributed to its redox properties. The diazene and aromatic moieties can engage in electron transfer processes that facilitate interactions with target biomolecules. This interaction may modulate various signaling pathways and metabolic processes within cells.

Biological Activity

Research indicates that derivatives of this compound may exhibit several biological activities:

- Antioxidant Activity : The compound's redox properties suggest potential antioxidant effects by scavenging free radicals.

- Antimicrobial Properties : Preliminary studies suggest that derivatives could inhibit the growth of certain bacterial strains.

- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Potential scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Effects on cancer cell lines |

Case Studies

A few notable studies have explored the biological implications of Diazene derivatives:

- Antioxidant Studies : Research has demonstrated that certain diazene derivatives can effectively reduce oxidative stress in cellular models. These findings suggest potential applications in preventing oxidative damage related to various diseases.

- Antimicrobial Testing : In vitro assays have indicated that some derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus, suggesting their potential use in developing new antibacterial agents.

- Cytotoxicity Assessments : Studies involving cancer cell lines have revealed that specific derivatives can induce apoptosis in malignant cells. For instance, one study reported a derivative's effectiveness against ovarian and cervical cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diazene derivatives like bis(2,4,6-trimethylphenyl)diazene 1-oxide?

- Methodological Answer : A general approach involves condensation reactions between aryl amines and aldehydes under acidic conditions. For example, refluxing substituted benzaldehyde derivatives with aryl amines in ethanol, catalyzed by glacial acetic acid, yields diazene products after solvent evaporation and purification . Specific adaptations for bulky groups (e.g., 2,4,6-trimethylphenyl) may require extended reaction times or elevated temperatures to overcome steric hindrance.

Q. What safety precautions are critical when handling diazene 1-oxide derivatives?

- Methodological Answer : Diazene compounds, particularly those with diazo groups, are potentially explosive and toxic. Key precautions include:

- Conducting reactions in well-ventilated fume hoods.

- Avoiding mechanical shock or excessive heat during synthesis.

- Using personal protective equipment (PPE) and rigorous risk assessments, as outlined in Prudent Practices in the Laboratory .

- Storing intermediates at low temperatures and in inert atmospheres to prevent decomposition .

Q. How can spectroscopic techniques characterize the structural features of bis(2,4,6-trimethylphenyl)diazene 1-oxide?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of trimethylphenyl groups (sharp singlets for methyl protons at ~2.3 ppm) and the diazene oxide backbone.

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) can resolve bond lengths and angles, particularly the N–O bond in the 1-oxide moiety .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.

Advanced Research Questions

Q. How do steric effects of the 2,4,6-trimethylphenyl groups influence the reactivity of diazene 1-oxide in coordination chemistry?

- Methodological Answer : The bulky trimethylphenyl groups act as steric shields, preventing undesired side reactions (e.g., dimerization) and stabilizing metal-ligand complexes. For example, in ruthenium-based catalysts, analogous ligands enhance catalytic activity by creating a rigid coordination environment, as demonstrated in crystallographic studies of N-heterocyclic carbene (NHC) complexes . Computational modeling (DFT) can further predict electronic effects on metal center interactions.

Q. What strategies resolve contradictions in reported catalytic efficiencies of diazene 1-oxide derivatives?

- Methodological Answer : Discrepancies may arise from variations in:

- Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., AlCl₃ in chlorobenzene vs. ODCB ).

- Structural Isomerism : Trans vs. cis configurations in metal complexes, verified via X-ray crystallography .

- Purity Assessment : Impurities in diazene precursors can skew results; rigorous purification (e.g., column chromatography with silica gel) and characterization (TLC, HPLC) are essential .

Q. How can diazene 1-oxide derivatives be applied in photochemical or radical-mediated transformations?

- Methodological Answer : Recent advances in diazo chemistry highlight their utility as carbene precursors or radical transfer agents. For instance, hypervalent iodine(III) reagents under UV light can generate diazomethyl radicals for functionalizing aromatic systems. Adapting these methods to bis(2,4,6-trimethylphenyl)diazene 1-oxide may require optimizing light sources (e.g., blue LEDs) and radical initiators (e.g., AIBN) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.